

PF-06409577: A Technical Overview of a Novel AMPK Activator

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Compound of Interest

Compound Name: PF-06409577

Cat. No.: B609977

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An In-depth Guide on the Discovery, Preclinical Development, and Signaling Pathways of **PF-06409577** for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

PF-06409577 is a potent, selective, and orally bioavailable direct allosteric activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. Developed by Pfizer, it was identified through a high-throughput screening campaign and subsequent lead optimization with the primary therapeutic goal of treating diabetic nephropathy.[1][2] The compound showed promising preclinical efficacy in models of diabetic kidney disease, non-alcoholic fatty liver disease (NAFLD), and osteosarcoma by targeting β 1-containing AMPK isoforms.[3][4] Despite a strong preclinical profile that led to its advancement into first-in-human clinical trials, the development of **PF-06409577** was ultimately discontinued.[1][5] This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and key preclinical data.

Discovery and Optimization

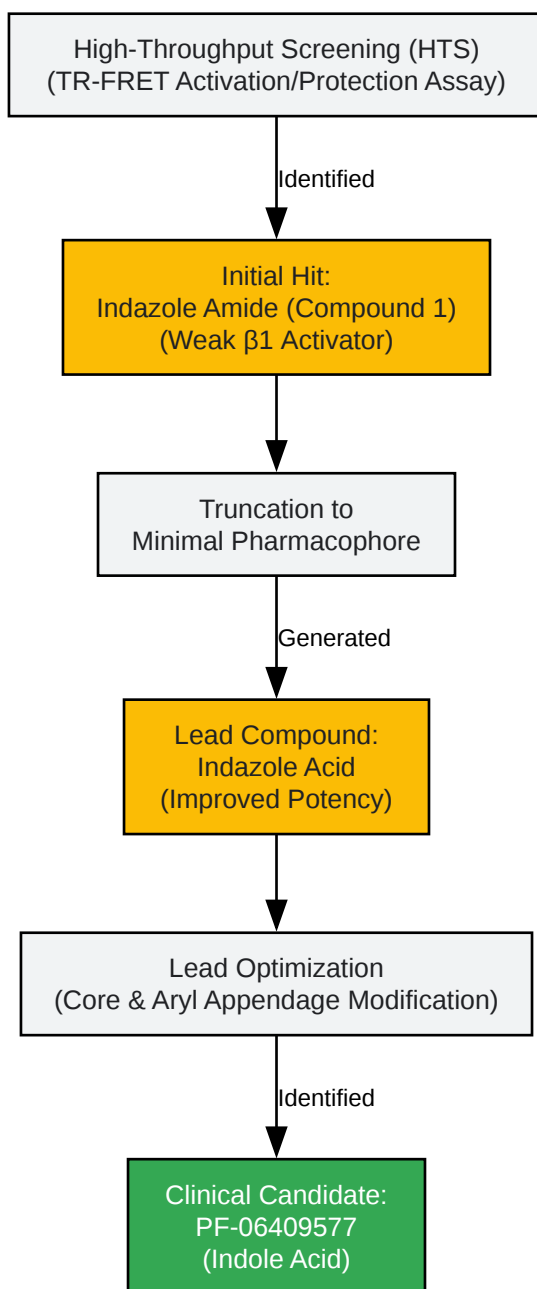
The journey to identify **PF-06409577** began with a high-throughput screening (HTS) of Pfizer's corporate compound library.[3] The goal was to find direct activators of AMPK, based on human genetic data suggesting this pathway's relevance for treating diabetic nephropathy.[1][2]

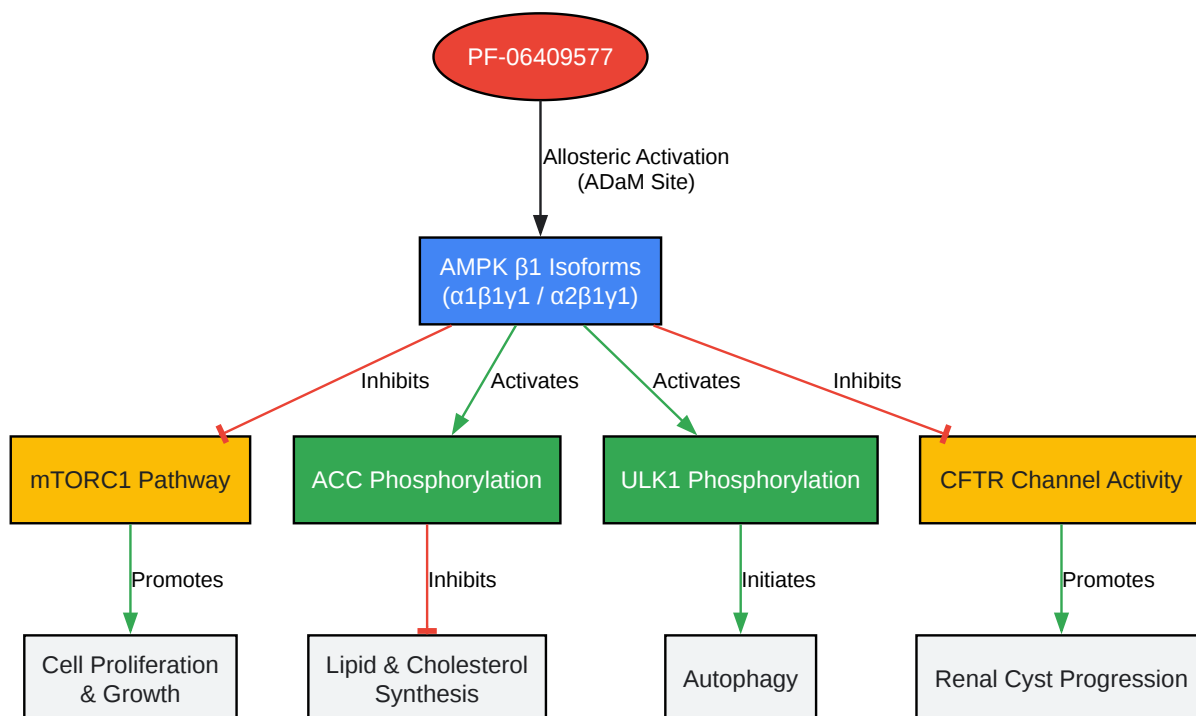
From HTS Hit to Lead Compound

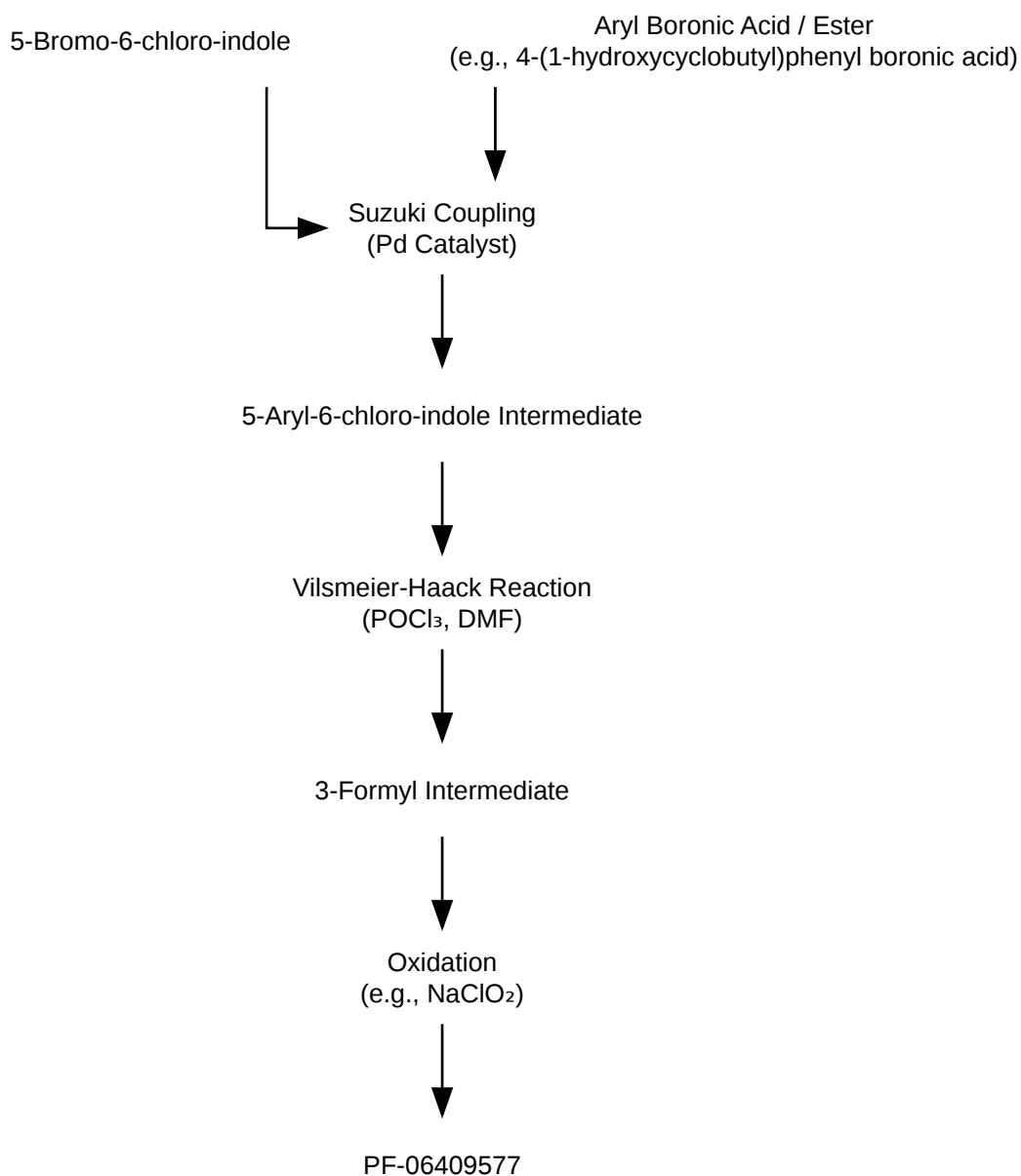
The initial HTS campaign utilized a novel time-resolved fluorescence resonance energy transfer (TR-FRET) activation/protection assay designed to identify compounds that could both allosterically activate AMPK and protect the crucial Threonine-172 residue on the α -subunit from dephosphorylation.[1][3] This screen identified an indazole amide (Compound 1) as a weak but promising hit.[3] Subsequent medicinal chemistry efforts, including truncation of the initial hit to its minimal pharmacophore, led to a more potent indazole acid lead compound.[1][2]

Lead Optimization

Optimization focused on improving potency and oral absorption.[1] Modifications to the indazole core and the aryl appendage culminated in the synthesis of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, designated **PF-06409577** (also referred to as compound 7 in initial publications).[1][2] This indole acid derivative demonstrated a superior balance of properties, including single-digit nanomolar potency for the target AMPK isoform and an excellent preclinical profile, warranting its advancement into clinical trials.[1]







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